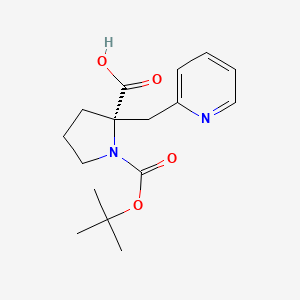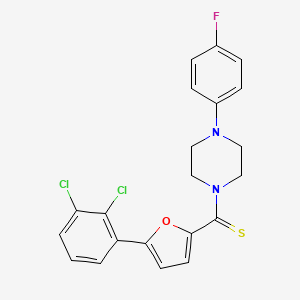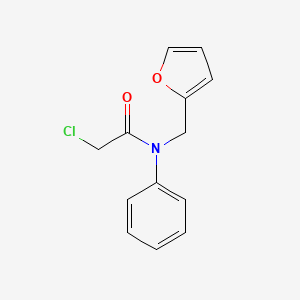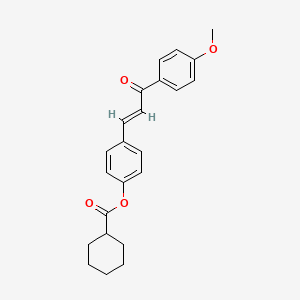
Boc-(S)-alpha-(2-pyridinylmethyl)-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Boc-(S)-alpha-(2-pyridinylmethyl)-proline” is a research chemical with the molecular formula C16H22N2O4 and a molecular weight of 306.362 . It is not intended for human or veterinary use.
Synthesis Analysis
A transition metal-free synthesis of β-(pyridin-2-yl)-methyl ketones, using (pyridin-2-yl)methyl alcohols and ketones through the 2-pyridinylmethyl borrowing strategy, has been disclosed . This approach provides an efficient, available, and environmentally benign access, leading to alkylation products with broad functional group tolerance and excellent yields .Molecular Structure Analysis
The molecular structure of “Boc-(S)-alpha-(2-pyridinylmethyl)-proline” consists of a pyridinylmethyl group attached to a proline molecule, which is further modified with a tert-butoxycarbonyl (Boc) protecting group .Physical And Chemical Properties Analysis
“Boc-(S)-alpha-(2-pyridinylmethyl)-proline” has a molecular weight of 306.36 . Additional physical and chemical properties such as melting point, boiling point, and density were not found in the search results .Aplicaciones Científicas De Investigación
Peptide Structure and Function
Boc-(S)-alpha-(2-pyridinylmethyl)-proline and its derivatives play a crucial role in the conformation and function of peptides. For example, a study on a 16-residue zervamicin IIA analog peptide containing Boc-Trp-Ile-Ala-Aib-Ile-Val-Aib-Leu-Aib-Pro-Ala-Aib-Pro-Aib-Pro-Phe-OMe demonstrated the importance of proline residues in maintaining the structural integrity of peptides, impacting their biological activity (Karle et al., 1987).
Asymmetric Catalysis
Boc-l-proline serves as a chiral ligand for the enantioselective addition of phenylacetylene to aromatic aldehydes, expanding the utility of proline in asymmetric catalysis. This application showcases the synthetic versatility of proline derivatives in producing compounds with high enantioselectivity (Zhou et al., 2004).
Material Synthesis
In material science, Boc-protected proline derivatives are utilized for the synthesis of complex molecules and materials. For instance, the synthesis of well-defined homopolypeptides, copolypeptides, and hybrids of poly(l-proline) was achieved using Boc-protected l-proline, highlighting the role of Boc-proline in polymer chemistry and its contribution to advancing material science (Gkikas et al., 2011).
Chemical Synthesis and Drug Development
Boc-(S)-proline is instrumental in the synthesis of complex molecules with potential therapeutic applications. For example, it was used in the total synthesis of (+)-ipalbidine, demonstrating its utility in creating bioactive compounds through sophisticated synthetic routes (Chea & Clive, 2015).
Novel Surfactants and Drug Delivery Systems
Boc-(S)-alpha-(2-pyridinylmethyl)-proline derivatives have also been explored for the development of novel surfactants and potential drug delivery systems. A study on the synthesis and properties of a novel bolaamphiphile surfactant derived from proline shows the application of Boc-protected proline derivatives in creating new materials with potential biomedical applications (Hu et al., 2016).
Safety and Hazards
The safety and hazards associated with “Boc-(S)-alpha-(2-pyridinylmethyl)-proline” are not specified in the search results. As a research chemical, it is not intended for human or veterinary use.
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-15(2,3)22-14(21)18-10-6-8-16(18,13(19)20)11-12-7-4-5-9-17-12/h4-5,7,9H,6,8,10-11H2,1-3H3,(H,19,20)/t16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKWNICGDIAROK-INIZCTEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=CC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-phenylbutan-1-one](/img/structure/B2743542.png)

![(3As,7aR)-1,3,3a,4,5,6,7,7a-octahydropyrrolo[2,3-c]pyridin-2-one;hydrochloride](/img/structure/B2743548.png)

![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]propanamide](/img/structure/B2743551.png)
![N-cyclohexyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2743553.png)



![2-(((1-(Benzo[d][1,3]dioxol-5-yl)ethylidene)amino)oxy)acetic acid](/img/structure/B2743560.png)
![N-(2-cyano-3-methylbutan-2-yl)-2-[[5-[(2-fluorophenoxy)methyl]-4-hexyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2743561.png)


